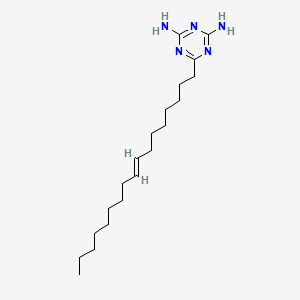
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound features a long aliphatic chain with a double bond, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine typically involves the alkylation of a triazine precursor with a heptadec-8-en-1-yl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability. Key steps include:
Raw Material Preparation: Purification of starting materials.
Reaction Optimization: Fine-tuning reaction conditions for maximum yield.
Purification: Using techniques like recrystallization or chromatography to obtain pure product.
化学反応の分析
Types of Reactions
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The triazine ring can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in aqueous or organic solvents.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Epoxides, diols
Reduction: Partially hydrogenated triazine derivatives
Substitution: Alkylated or acylated triazine derivatives
科学的研究の応用
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s long aliphatic chain allows it to embed within lipid membranes, potentially disrupting cellular processes. The triazine ring can interact with nucleophilic sites in proteins or DNA, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-(Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine: Lacks the double bond in the aliphatic chain.
6-(Octadecyl)-1,3,5-triazine-2,4-diamine: Features a saturated aliphatic chain.
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diol: Contains hydroxyl groups instead of amino groups.
Uniqueness
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine ring with a long, unsaturated aliphatic chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the triazine family. Its unique structure includes a triazine ring and a long aliphatic chain with a double bond, which contributes to its distinctive biological properties. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
| Property | Value |
|---|---|
| CAS Number | 85508-20-9 |
| Molecular Formula | C20H37N5 |
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | 6-[(E)-heptadec-8-enyl]-1,3,5-triazine-2,4-diamine |
| Purity | 96% |
Antimicrobial Properties
Research indicates that compounds derived from the triazine family exhibit significant antimicrobial activity. In particular, studies have shown that this compound demonstrates effectiveness against various bacterial strains. For example:
- Staphylococcus aureus : The compound shows comparable activity to standard antibiotics like ampicillin.
- Escherichia coli : It also exhibits notable activity against this Gram-negative bacterium.
In a comparative study of several triazine derivatives, compounds similar to this compound were evaluated for their minimum inhibitory concentrations (MIC). Results indicated that some derivatives had MIC values in the range of 100–400 µg/mL against clinical isolates of these pathogens .
Anticancer Activity
The potential anticancer properties of triazine derivatives have been explored in various studies. The mechanism of action often involves the interaction with specific cellular targets such as enzymes or receptors involved in cancer progression. For instance:
- Cellular Mechanism : The long aliphatic chain may facilitate the compound's integration into lipid membranes, disrupting cellular functions and promoting apoptosis in cancer cells.
In vitro studies have demonstrated that certain triazine derivatives can inhibit the proliferation of cancer cell lines, although specific data on this compound remains limited. Further research is necessary to elucidate its precise anticancer mechanisms and efficacy.
Study on Antimicrobial Efficacy
A recent study synthesized several triazine derivatives and evaluated their antimicrobial properties. Among these compounds, those structurally related to this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural features in determining biological activity.
Research on Anticancer Properties
In another investigation focusing on the anticancer potential of triazines, researchers found that specific modifications to the triazine ring could enhance cytotoxic effects on tumor cells. While direct studies on this compound are sparse, these findings suggest that similar compounds could be developed into effective anticancer agents.
特性
CAS番号 |
85508-20-9 |
|---|---|
分子式 |
C20H37N5 |
分子量 |
347.5 g/mol |
IUPAC名 |
6-[(E)-heptadec-8-enyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H37N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19(21)25-20(22)24-18/h9-10H,2-8,11-17H2,1H3,(H4,21,22,23,24,25)/b10-9+ |
InChIキー |
SZKMSLYYDGGDLA-MDZDMXLPSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NC(=NC(=N1)N)N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(=NC(=N1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















